molecular formula C14H14N6O2 B13381776 N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N',N''-diphenylguanidine

N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N',N''-diphenylguanidine

Cat. No.: B13381776
M. Wt: 298.30 g/mol
InChI Key: YNQJOKAZUUBDEO-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N’,N’'-diphenylguanidine is a chemical compound with the molecular formula C14H14N6O2 and a molar mass of 298.29996 g/mol . This compound is known for its unique structure, which includes a hydrazino group, an imino group, and a diphenylguanidine moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N’,N’'-diphenylguanidine involves several steps. One common synthetic route includes the reaction of diphenylguanidine with a hydrazine derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .

Chemical Reactions Analysis

N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N’,N’'-diphenylguanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N’,N’'-diphenylguanidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N’,N’'-diphenylguanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. Pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N’,N’'-diphenylguanidine can be compared with similar compounds such as:

    N,N’-diphenylguanidine: Lacks the hydrazino and imino groups, resulting in different chemical properties and applications.

    N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N’,N’'-dimethylguanidine: Contains methyl groups instead of phenyl groups, leading to variations in reactivity and biological activity.

The uniqueness of N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N’,N’'-diphenylguanidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C14H14N6O2

Molecular Weight

298.30 g/mol

IUPAC Name

(1E)-1-[amino(nitramido)methylidene]-2,3-diphenylguanidine

InChI

InChI=1S/C14H14N6O2/c15-13(19-20(21)22)18-14(16-11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10H,(H4,15,16,17,18,19)

InChI Key

YNQJOKAZUUBDEO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)/N=C(\N)/N[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N=C(N)N[N+](=O)[O-]

Origin of Product

United States

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